molecular formula C8H8F2S B13339408 [4-(Difluoromethyl)phenyl]methanethiol CAS No. 1546906-37-9

[4-(Difluoromethyl)phenyl]methanethiol

Cat. No.: B13339408
CAS No.: 1546906-37-9
M. Wt: 174.21 g/mol
InChI Key: MPRBMDSLLDWKFR-UHFFFAOYSA-N
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Description

[4-(Difluoromethyl)phenyl]methanethiol is a fluorinated aromatic thiol characterized by a difluoromethyl (-CF₂H) substituent at the para position of the benzene ring, attached to a methanethiol (-CH₂SH) group. This structural motif confers unique physicochemical properties, including enhanced acidity and modified lipophilicity, making it valuable in pharmaceutical synthesis, agrochemical research, and materials science. The electron-withdrawing nature of the difluoromethyl group increases the acidity of the thiol proton compared to non-fluorinated analogs, while balancing steric demands and solubility .

Properties

IUPAC Name

[4-(difluoromethyl)phenyl]methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2S/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,8,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRBMDSLLDWKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Difluoromethyl)phenyl]methanethiol typically involves the introduction of the difluoromethyl group onto a phenyl ring followed by the addition of a methanethiol group. One common method involves the reaction of a difluoromethylating agent with a phenyl precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction .

Industrial Production Methods: Industrial production of [4-(Difluoromethyl)phenyl]methanethiol may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: [4-(Difluoromethyl)phenyl]methanethiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield sulfonic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Chemistry: In chemistry, [4-(Difluoromethyl)phenyl]methanethiol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it valuable in the development of new materials and catalysts .

Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its potential as a therapeutic agent .

Medicine: In medicine, [4-(Difluoromethyl)phenyl]methanethiol is explored for its potential use in drug development. Its unique chemical properties may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of [4-(Difluoromethyl)phenyl]methanethiol involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, while the thiol group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on substituent effects, acidity, reactivity, and applications:

Structural Analogues

Compound Name Substituent Position/Type Key Structural Feature
[4-(Difluoromethyl)phenyl]methanethiol Para, -CF₂H Difluoromethyl enhances acidity
(2-Fluorophenyl)methanethiol Ortho, -F Steric hindrance at ortho position
4-Fluorobenzyl thiol Para, -F Single fluorine reduces acidity
[3-(Trifluoromethyl)phenyl]methanethiol Meta, -CF₃ Stronger electron-withdrawing effect
(4-Methylphenyl)methanethiol Para, -CH₃ Non-fluorinated, lower acidity

Acidity Trends

Fluorination generally lowers the pKa of thiols by stabilizing the thiolate anion via electron withdrawal. However, substituent position and fluorine count significantly modulate this effect:

  • [4-(Difluoromethyl)phenyl]methanethiol: Moderate acidity (pKa ~8–9, estimated), between mono- and tri-fluorinated analogs.
  • 4-Fluorobenzyl thiol: Paradoxically exhibits lower acidity than non-fluorinated analogs (pKa ~10.5 vs. ~10.0 for benzyl thiol), attributed to resonance effects countering inductive withdrawal .
  • [3-(Trifluoromethyl)phenyl]methanethiol : Highest acidity (pKa ~7.5) due to the -CF₃ group’s strong inductive effect .
  • (4-Methylphenyl)methanethiol : pKa ~10.2, demonstrating reduced acidity without electron-withdrawing groups .

Reactivity in Nucleophilic Reactions

  • Trifluoromethyl derivative : Highest reactivity in SN2 reactions due to extreme acidity and polarizable -CF₃ group .
  • Difluoromethyl derivative : Moderate reactivity, suitable for controlled thiol-ene click chemistry.
  • 4-Fluorobenzyl thiol : Lower nucleophilicity, often used in stable conjugation reactions .

Physicochemical Properties

  • Lipophilicity: Non-fluorinated (4-methyl): Highest logP (~2.5). Difluoromethyl: Intermediate logP (~2.0). Trifluoromethyl: Lowest logP (~1.5) due to increased polarity .
  • Solubility : Fluorinated analogs show improved aqueous solubility, critical for bioavailability in drug design .

Key Research Findings

  • A 2020 study highlighted that difluoromethyl groups optimize thiol stability under physiological conditions compared to trifluoromethyl analogs, reducing off-target reactivity in drug candidates .
  • Contrasting evidence exists on fluorinated thiol acidity: Para-fluorine in benzyl thiols may decrease acidity via resonance donation, challenging conventional electron-withdrawing assumptions .

Biological Activity

[4-(Difluoromethyl)phenyl]methanethiol, with the chemical formula C9H10F2S and CAS number 1546906-37-9, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies concerning this compound.

  • Molecular Formula : C9H10F2S
  • Molecular Weight : 192.24 g/mol
  • IUPAC Name : 4-(Difluoromethyl)phenylmethanethiol

Biological Activity Overview

The biological activity of [4-(Difluoromethyl)phenyl]methanethiol is primarily explored in the context of its role as a building block in organic synthesis and its potential therapeutic applications.

The compound is believed to interact with various biological targets, primarily through:

  • Enzyme Inhibition : It may inhibit specific enzymes by forming stable complexes, affecting metabolic pathways.
  • Receptor Modulation : Potential modulation of receptor activity, particularly in pathways involving chemokine receptors.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of [4-(Difluoromethyl)phenyl]methanethiol against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined through standardized assays.

Microbial Strain MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus3264
Escherichia coli1632
Candida albicans64128

These results indicate that [4-(Difluoromethyl)phenyl]methanethiol exhibits significant antibacterial activity, particularly against Gram-negative bacteria like E. coli.

Case Studies

  • Study on Antibacterial Efficacy :
    A study published in MDPI evaluated various derivatives of thiols for their antimicrobial properties. The findings indicated that [4-(Difluoromethyl)phenyl]methanethiol showed promising results against specific pathogens, suggesting its potential utility in developing new antimicrobial agents .
  • In Vitro Toxicity Assessment :
    An assessment of cytotoxicity revealed that [4-(Difluoromethyl)phenyl]methanethiol exhibited low toxicity in mammalian cell lines at therapeutic concentrations, highlighting its safety profile for potential pharmaceutical applications.
  • Receptor Interaction Studies :
    Research conducted on the interaction of small molecules with chemokine receptors demonstrated that compounds similar to [4-(Difluoromethyl)phenyl]methanethiol could modulate receptor activity, influencing leukocyte trafficking . This suggests a potential role in inflammatory diseases.

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